molecular formula C15H15F4NO4 B5153123 2,2,3,3-tetrafluoropropyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate

2,2,3,3-tetrafluoropropyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate

Cat. No. B5153123
M. Wt: 349.28 g/mol
InChI Key: FFLUORBXUQMRBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,3,3-tetrafluoropropyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFP is a fluorinated derivative of the popular drug, celecoxib, which is known for its anti-inflammatory properties. TFP has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 2,2,3,3-tetrafluoropropyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate is not fully understood, but it is believed to act as a cyclooxygenase-2 (COX-2) inhibitor, similar to celecoxib. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 2,2,3,3-tetrafluoropropyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate may reduce inflammation and pain.
Biochemical and Physiological Effects:
2,2,3,3-tetrafluoropropyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate has been shown to have anti-inflammatory and analgesic effects in various animal models. 2,2,3,3-tetrafluoropropyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate has also been shown to inhibit the growth of cancer cells in vitro, although its effects on cancer in vivo are not fully understood. 2,2,3,3-tetrafluoropropyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate has been shown to have low toxicity in vitro, although its toxicity in vivo has not been extensively studied.

Advantages and Limitations for Lab Experiments

One advantage of 2,2,3,3-tetrafluoropropyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate is its potential as a COX-2 inhibitor, which makes it a promising candidate for the development of anti-inflammatory and analgesic drugs. Another advantage is its potential as a cancer therapeutic agent, which could lead to the development of new cancer treatments. One limitation of 2,2,3,3-tetrafluoropropyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate is its low solubility in water, which may limit its use in certain applications. Another limitation is the lack of extensive in vivo toxicity studies, which may limit its potential as a therapeutic agent.

Future Directions

There are several future directions for the research on 2,2,3,3-tetrafluoropropyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate. One direction is the development of 2,2,3,3-tetrafluoropropyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate derivatives with improved solubility and potency. Another direction is the investigation of 2,2,3,3-tetrafluoropropyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate's effects on other biological processes, such as angiogenesis and apoptosis. Additionally, the in vivo toxicity of 2,2,3,3-tetrafluoropropyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate needs to be extensively studied before it can be considered for clinical use. Finally, the potential of 2,2,3,3-tetrafluoropropyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's, should be investigated.

Synthesis Methods

2,2,3,3-tetrafluoropropyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate can be synthesized using various methods, including the reaction of 2,2,3,3-tetrafluoropropyl bromide with 4-[(4-acetylphenyl)amino]-4-oxobutanoic acid in the presence of a base. Another method involves the reaction of 2,2,3,3-tetrafluoropropyl bromide with 4-[(4-acetylphenyl)amino]-4-oxobutanoic acid ethyl ester in the presence of a base. Both methods result in the formation of 2,2,3,3-tetrafluoropropyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate, which can be purified using various techniques such as chromatography.

Scientific Research Applications

2,2,3,3-tetrafluoropropyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate has been used extensively in scientific research, particularly in the field of medicinal chemistry. 2,2,3,3-tetrafluoropropyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate has been studied for its potential as an anti-inflammatory agent, and its effects on various biological processes have been investigated. 2,2,3,3-tetrafluoropropyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate has also been studied for its potential as a cancer therapeutic agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2,2,3,3-tetrafluoropropyl 4-(4-acetylanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F4NO4/c1-9(21)10-2-4-11(5-3-10)20-12(22)6-7-13(23)24-8-15(18,19)14(16)17/h2-5,14H,6-8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLUORBXUQMRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F4NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3-Tetrafluoropropyl 4-(4-acetylanilino)-4-oxobutanoate

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